2,4-Thiazolidinedithione

Vue d'ensemble

Description

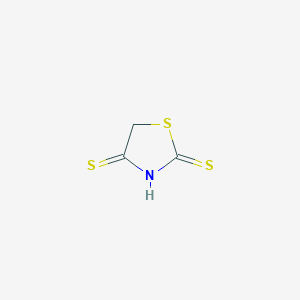

2,4-Thiazolidinedithione is a useful research compound. Its molecular formula is C3H3NS3 and its molecular weight is 149.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les analogues de la thiazolidine-2,4-dione (TZD) exercent leur action antimicrobienne en inhibant les ligases Mur cytoplasmiques . Dans une étude, le composé 10 a présenté une activité antimicrobienne significative contre B. subtilis et S. aureus . Le composé 4 a présenté une activité antibactérienne puissante contre E. coli .

Activité antioxydante

Les analogues de la TZD présentent également une action antioxydante en éliminant les espèces réactives de l'oxygène (ROS) . Les composés 3 et 9 ont présenté un bon agent antioxydant avec une IC 50 = 29,04 μg/ml et 27,66 μg/ml respectivement .

Agents hypoglycémiques

Les analogues de la TZD exercent leur activité hypoglycémique en améliorant la résistance à l'insuline grâce à l'activation du récepteur PPAR-γ . Les composés 12 et 15 se sont avérés être les agents antidiabétiques les plus actifs avec une IC 50 = 27,63 μg/ml et 22,35 μg/ml, respectivement .

Activité antitumorale

Les dérivés de la thiazolidine-2,4-dione sont connus pour posséder une activité antitumorale .

Activité anti-inflammatoire

Les dérivés de la thiazolidine-2,4-dione se sont avérés présenter une activité anti-inflammatoire .

Activité anti-VIH

Le noyau de thiazolidine-2,4-dione s'est avéré avoir une activité anti-VIH (virus de l'immunodéficience humaine) .

Activité antituberculeuse

Le noyau de thiazolidine-2,4-dione est également connu pour son activité antituberculeuse .

Activité antimalarienne

Le noyau de thiazolidine-2,4-dione est présent dans de nombreuses entités biologiques et possède différentes activités pharmacologiques, y compris une activité antimalarienne .

Mécanisme D'action

Target of Action

The primary target of 2,4-Thiazolidinedithione is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose homeostasis .

Mode of Action

This compound acts as a synthetic agonist for PPARγ . By binding to this receptor, it stimulates peripheral adiposities to increase their uptake of free fatty acids . This leads to a reduction in the fat stored in muscles, liver, and visceral fat deposits .

Biochemical Pathways

The activation of PPARγ by this compound leads to an increase in the secretion of adiponectin and a decrease in the production of resistin and tumor necrosis factor α (TNF-α) . These changes in cytokine production can have downstream effects on insulin sensitivity and inflammation .

Pharmacokinetics

The compound’s ability to bind to pparγ suggests that it may have good bioavailability .

Result of Action

The activation of PPARγ by this compound can lead to improved insulin sensitivity and reduced inflammation . This makes it a potential therapeutic agent for conditions like Type 2 Diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that also bind to PPARγ could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

Analyse Biochimique

Biochemical Properties

2,4-Thiazolidinedithione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway. By inhibiting aldose reductase, this compound can reduce the conversion of glucose to sorbitol, thereby impacting glucose metabolism . Additionally, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing the transcription of genes involved in lipid and glucose metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by activating PPARγ, this compound can enhance the storage of fatty acids in adipocytes, thereby reducing circulating fatty acids and promoting glucose oxidation . This compound also exhibits anti-inflammatory properties by reducing the transcription of pro-inflammatory genes through PPARγ transrepression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It binds to PPARγ, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, modulating the transcription of target genes . Additionally, this compound inhibits aldose reductase by binding to its active site, thereby preventing the reduction of glucose to sorbitol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, particularly in adipocytes and other cell types involved in glucose and lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models . At higher doses, it can lead to adverse effects such as hepatotoxicity and weight gain . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyol pathway and lipid metabolism. It interacts with enzymes such as aldose reductase and PPARγ, influencing the flux of metabolites through these pathways . By inhibiting aldose reductase, it reduces the accumulation of sorbitol, which can have protective effects against diabetic complications . Additionally, its activation of PPARγ promotes lipid storage and glucose oxidation, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its distribution in the bloodstream . Once inside cells, it can localize to the nucleus, where it interacts with PPARγ and other nuclear receptors to exert its effects on gene transcription .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with nuclear receptors such as PPARγ. This localization is crucial for its role in modulating gene expression and influencing cellular metabolism . Additionally, it may undergo post-translational modifications that direct it to specific nuclear compartments, enhancing its regulatory functions .

Propriétés

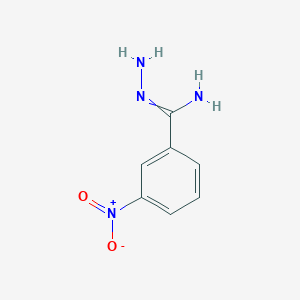

IUPAC Name |

1,3-thiazolidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYJCVXSZKYVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406277 | |

| Record name | 2,4-Thiazolidinedithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-27-9 | |

| Record name | 2,4-Thiazolidinedithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

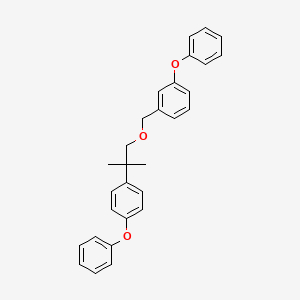

![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)